3-(Piperidin-4-yloxy)pyridazine
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Overview
Description
3-(Piperidin-4-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-4-yloxy group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)pyridazine typically involves the reaction of pyridazine derivatives with piperidine derivatives. One common method involves the use of N-benzyl piperidone as the starting material, followed by addition, elimination, and reduction reactions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yloxy)pyridazine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted pyridazine derivatives .
Scientific Research Applications
3-(Piperidin-4-yloxy)pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Piperidin-4-yloxy)pyridazine include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs . These compounds share a similar core structure but may have different substituents and pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications. Its combination of a pyridazine ring with a piperidin-4-yloxy group provides a unique scaffold for the development of new therapeutic agents and industrial products .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-piperidin-4-yloxypyridazine |
InChI |
InChI=1S/C9H13N3O/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
XSOUKQOKGADJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NN=CC=C2 |
Origin of Product |
United States |
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